Validated CaSR Antagonist Potency: A Stepping Stone from Hit Compound 2a
The compound's CaSR antagonist activity is a direct outcome of the optimization of a weak initial screening hit, compound 2a. While its potency is not at the nanomolar level, its IC50 of 15.9 µM (15,900 nM) against the human CaSR in a FLIPR-based cell assay confirms it as an active antagonist [REFS-1, REFS-2]. This places it as a structurally distinct intermediate within the optimization journey, where the core potency was improved by >1000-fold [1]. The data provides a quantitative baseline for this specific substitution pattern, which is lower than the most optimized 6-alkoxy derivatives but significantly improved over the initial hit 2a [1].
| Evidence Dimension | In vitro CaSR antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 15.9 µM (15,900 nM) as described in a cell-based assay [2]. |
| Comparator Or Baseline | Screening hit 2a (IC50 not exactly specified for 2a in public data, but described as a weak inhibitor requiring >1000-fold improvement) [1]. |
| Quantified Difference | The target compound shows measurable micromolar potency, while the original hit was a weak inhibitor. The overall series optimization achieved a >1000-fold increase in potency [1]. |
| Conditions | Human CaSR expressed in CCL39 cells; inhibition of extracellular calcium-induced intracellular calcium transient by FLIPR assay. Source: ChEMBL database, derived from J Med Chem 2010 [2]. |
Why This Matters
This confirms the compound is an active CaSR antagonist for research use, with a documented potency value that can be used as a reference point, unlike the undocumented initial hit or other uncharacterized analogs.
- [1] Widler, L., et al. 1-Alkyl-4-phenyl-6-alkoxy-1H-quinazolin-2-ones: a novel series of potent calcium-sensing receptor antagonists. J Med Chem. 2010; 53(5): 2250-63. DOI: 10.1021/jm901811v. View Source
- [2] ChEMBL Activity Data for CHEMBL597011. Antagonist activity at human CaSR expressed in CCL39 cells (CHEMBL1064390). European Bioinformatics Institute. View Source
